molecular formula C6H5KO5S B1260340 Potassium 2,5-dihydroxybenzenesulfonate CAS No. 21799-87-1

Potassium 2,5-dihydroxybenzenesulfonate

Cat. No. B1260340
CAS RN: 21799-87-1
M. Wt: 228.27 g/mol
InChI Key: VKDSBABHIXQFKH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09227928B2

Procedure details

Hydroquinone (10 g, 0.09 mol) and dichloromethane (30 mL), was taken in a round bottom flask, after cooling the flask to about 10-15° C., sulfuric acid (36 N, 8.9 g) was added dropwise at the same temperature and stirring continued further for about 10-15 min. Temperature was slowly raised to 30-40° C. then stirred for 1-2 h. The reaction mass was then cooled to 25-35° C. and ethyl acetate (100 mL) added to dissolve the solid formed. A solution of potassium 2-ethylhexanoate (18.2 g, 0.099 mol) in ethyl acetate (100 mL) was added slowly. The reaction was further stirred for an hour. The precipitated crude solid was filtered, washed with ethyl acetate to give 16 g of 2,5-dihydroxybenzenesulfonic acid potassium salt.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].ClCCl.[S:12](=O)(=[O:15])([OH:14])[OH:13].C(C(CCCC)C([O-])=O)C.[K+:27]>C(OCC)(=O)C>[K+:27].[OH:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1[S:12]([O-:15])(=[O:14])=[O:13] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
18.2 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Temperature was slowly raised to 30-40° C.
STIRRING
Type
STIRRING
Details
then stirred for 1-2 h
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was then cooled to 25-35° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
The reaction was further stirred for an hour
CUSTOM
Type
CUSTOM
Details
The precipitated crude solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
[K+].OC1=C(C=C(C=C1)O)S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.